2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole
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Overview
Description
1,3-BENZOXAZOL-2-YLMETHYL [1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL] SULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a benzimidazole ring, both of which are known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZOXAZOL-2-YLMETHYL [1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL] SULFIDE typically involves multi-step organic reactions. One common method involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable aldehyde in the presence of a catalyst such as copper(I) oxide in dimethyl sulfoxide at room temperature.
Formation of Benzimidazole Ring: The benzimidazole ring is formed by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Coupling Reaction: The final step involves the coupling of the benzoxazole and benzimidazole rings through a sulfide linkage. This can be achieved by reacting the benzoxazole derivative with a benzimidazole derivative in the presence of a suitable sulfur source and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-BENZOXAZOL-2-YLMETHYL [1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL] SULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfoxides back to sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-BENZOXAZOL-2-YLMETHYL [1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL] SULFIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities of benzoxazole and benzimidazole derivatives.
Materials Science: This compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and can be used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,3-BENZOXAZOL-2-YLMETHYL [1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL] SULFIDE involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes, receptors, and DNA, disrupting their normal function.
Pathways Involved: The compound may inhibit key enzymes involved in cell division and DNA replication, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole structures, such as 2-substituted benzoxazoles, which exhibit antimicrobial and anticancer activities.
Benzimidazole Derivatives: Compounds like benzimidazole fungicides and antiparasitic agents, which are widely used in agriculture and medicine.
Properties
Molecular Formula |
C19H14F3N3OS |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[[1-cyclopropyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanylmethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H14F3N3OS/c20-19(21,22)11-5-8-15-14(9-11)24-18(25(15)12-6-7-12)27-10-17-23-13-3-1-2-4-16(13)26-17/h1-5,8-9,12H,6-7,10H2 |
InChI Key |
YOWFXVJEGUWFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)C(F)(F)F)N=C2SCC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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